molecular formula C18H17N3O2S B365574 N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392246-62-7

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B365574
CAS No.: 392246-62-7
M. Wt: 339.4g/mol
InChI Key: RAWIAEBHACDAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a chemical compound designed for research purposes, featuring a benzothiazole core structure that is of significant interest in medicinal chemistry. The 2-acetamido-benzothiazole scaffold is a recognized pharmacophore in the development of novel therapeutic agents. Benzothiazole derivatives bearing an acetamido moiety at the 2-position have demonstrated considerable potential in antimicrobial research. Compounds with this core structure have shown promising activity against a range of Gram-positive and Gram-negative bacteria, with some analogs exhibiting low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects . Their mechanism of action is believed to involve inhibition of the bacterial DNA gyrase enzyme, a validated target for antibacterial drugs . Furthermore, this structural class is actively investigated in oncology research. Specifically, 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives have been designed and evaluated as potential inhibitors of the oncogenic BRAF V600E kinase, a key driver in cancers like melanoma and colorectal cancer . These findings underscore the value of the 2-acetamido benzothiazole motif in the discovery of new antiproliferative agents. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-4-5-13(8-11(10)2)17(23)21-18-20-15-7-6-14(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWIAEBHACDAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Aldehydes

A widely adopted approach utilizes o-aminothiophenol and substituted aldehydes in the presence of catalysts such as lithium bromide or nano-titania-supported sulfonic acid. For example, ultrasonic irradiation of o-aminothiophenol with 4-methylbenzaldehyde in ethanol containing lithium bromide (20 mol%) at 25–30°C for 15 minutes yields 2-(4-methylphenyl)-1,3-benzothiazole in 93% yield. This method’s efficiency stems from the synergistic effects of sonication and Lewis acid catalysis, which accelerate imine formation and subsequent cyclization.

Solvent-Free Catalytic Methods

Green chemistry approaches employ solvent-free conditions with heterogeneous catalysts. Nano-titania-supported sulfonic acid (n-TSA) catalyzes the reaction between o-aminothiophenol and aldehydes at 70°C, achieving 90% yield within 45 minutes. The absence of solvent reduces reaction time and environmental impact, while the solid acid catalyst facilitates easy separation and reuse.

Introduction of the Acetamido Group at Position 6

Functionalization of the benzothiazole at the 6-position requires regioselective acetylation. This step typically follows benzothiazole formation due to the reactivity of the aromatic amine intermediate.

Direct Acetylation of 6-Amino-1,3-benzothiazole

6-Amino-1,3-benzothiazole undergoes acetylation using N,N-dimethylacetamide (DMA) as both solvent and acetyl donor. Imidazolium chloride (0.3 equiv) catalyzes the reaction at 150°C, yielding 6-acetamido-1,3-benzothiazole in 90% purity after column chromatography. The mechanism involves nucleophilic attack of the amine on the activated carbonyl, followed by elimination of dimethylamine.

Alternative Acetylating Agents

Acetic anhydride in the presence of triethylamine offers a milder alternative. However, this method requires stringent temperature control (0–5°C) to prevent over-acetylation and yields are comparatively lower (75–80%).

Coupling with 3,4-Dimethylbenzoyl Chloride

The final step involves amidating the 2-amino group of the benzothiazole with 3,4-dimethylbenzoyl chloride. This reaction demands careful optimization to avoid side reactions such as hydrolysis or dimerization.

Schotten-Baumann Conditions

A classical approach employs the Schotten-Baumann reaction, where 6-acetamido-1,3-benzothiazol-2-amine reacts with 3,4-dimethylbenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method achieves 85% yield but requires rapid mixing to prevent acyl chloride hydrolysis.

Catalytic Coupling with Imidazolium Salts

Modern protocols utilize imidazolium chloride (0.3 equiv) in N,N-dimethylbenzamide as a solvent at 150°C. The ionic liquid catalyst enhances electrophilicity of the acylating agent, enabling 92% yield within 4 hours. Post-reaction purification involves crystallization from ethanol-water mixtures to remove unreacted starting materials.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

Step Method Catalyst/Conditions Yield Reference
Benzothiazole formationUltrasonic irradiationLiBr, ethanol, 25–30°C93%
Acetamido introductionImidazolium chloride catalysisDMA, 150°C90%
Benzamide couplingSchotten-Baumann reactionNaOH, H2O/CH2Cl285%
Benzamide couplingImidazolium chloride catalysisN,N-dimethylbenzamide, 150°C92%

Mechanistic Insights and Optimization

Role of Catalysts in Cyclocondensation

Lithium bromide acts as a Lewis acid, polarizing the carbonyl group of aldehydes and facilitating nucleophilic attack by o-aminothiophenol. Nano-titania-supported sulfonic acid provides Brønsted acid sites that protonate the aldehyde, accelerating imine intermediate formation.

Temperature Effects on Acetylation

Elevated temperatures (150°C) in DMA promote in situ generation of acetylating agents from the solvent, eliminating the need for external acyl donors . Lower temperatures (70–80°C) with acetic anhydride reduce side reactions but prolong reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor growth.

Case Study:
A study evaluated a series of benzothiazole derivatives against various cancer cell lines, including HCT-116 (human colon cancer) and MCF-7 (breast cancer). The results demonstrated that some compounds exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .

CompoundCell LineIC50 (μM)Comparison Standard
This compoundHCT-1165.85Doxorubicin (9.99)
Similar Benzothiazole DerivativeMCF-74.53Doxorubicin (9.99)

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes that are crucial in metabolic pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase and alpha-glucosidase, which are targets for treating diseases such as Alzheimer's and Type 2 diabetes mellitus.

Case Study:
In vitro studies demonstrated that certain derivatives inhibited acetylcholinesterase activity significantly, suggesting their utility in developing treatments for neurodegenerative diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The presence of the benzothiazole moiety is believed to enhance its efficacy against these pathogens.

Case Study:
A study reported that specific derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents .

CompoundTarget OrganismMIC (μg/mL)Comparison Standard
This compoundE. coli1.27Ampicillin (2.54)
Similar Benzothiazole DerivativeS. aureus1.43Vancomycin (2.60)

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its therapeutic potential. Researchers have conducted extensive structure-activity relationship (SAR) studies to identify key functional groups responsible for its bioactivity.

Findings:
The introduction of various substituents on the benzothiazole ring has been shown to affect both the potency and selectivity of the compound towards different biological targets. This information is invaluable for medicinal chemists aiming to design more effective derivatives with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Benzothiazole Substituent Benzamide Substituent Key Structural Features Biological Relevance
N-(6-Acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide 6-Acetamido 3,4-Dimethyl Electron-donating acetamido; hydrophobic dimethyl Potential kinase inhibition, antimicrobial
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-Nitro Thiadiazole-thioacetamide Electron-withdrawing nitro; thiadiazole linker VEGFR-2 inhibition (IC₅₀ = 0.89 μM)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A 3-Methyl; hydroxyalkyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-Methoxy Adamantyl Bulky adamantyl; methoxy electron donor Enhanced lipophilicity, crystal packing stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-Trifluoromethyl 3-Methoxyphenyl Strong electron-withdrawing CF₃; methoxy H-bond Improved metabolic stability

Key Observations:

  • Electron Effects: The 6-acetamido group in the target compound donates electron density to the benzothiazole ring, contrasting with the electron-withdrawing nitro (in 6d ) or trifluoromethyl (in ) groups. This difference may alter binding affinities to targets like VEGFR-2.
  • Steric and Hydrophobic Features: The 3,4-dimethylbenzamide group provides moderate hydrophobicity compared to the adamantyl group in , which significantly increases lipophilicity but may reduce solubility.
  • Functional Group Diversity: Thiadiazole-thioacetamide (in 6d ) introduces sulfur-based interactions, while the hydroxyalkyl group in enables metal coordination.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The adamantyl group in (LogP ~6.5) exceeds the target compound’s predicted LogP (~3.8), impacting blood-brain barrier penetration.
  • Metabolic Stability: Trifluoromethyl groups (in ) resist oxidative metabolism, whereas the target’s acetamido group may undergo hydrolysis, necessitating prodrug strategies.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound possesses a benzothiazole ring and an acetamido group, which are known to contribute to various pharmacological properties. The presence of the dimethylbenzamide moiety further enhances its potential for biological activity.

Research indicates that this compound may exhibit anti-inflammatory and anti-diabetic properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors that modulate biological pathways relevant to disease processes.

Interaction Studies

Interaction studies are critical for understanding how this compound influences biological systems. Preliminary findings suggest that it may affect cellular processes through its binding affinities to various targets. For instance, similar benzothiazole derivatives have shown promising results in inducing apoptosis in cancer cells by activating caspase pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have demonstrated the ability to activate procaspase-3, leading to increased apoptosis in cancer cell lines such as U937 and MCF-7 .

A comparative analysis of structural analogs reveals that:

Compound NameStructural FeaturesNotable Activities
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamideNitro group on benzamidePotential antimicrobial activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamideBromine substitutionEnhanced biological activity due to halogenation
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonamido)benzamideSulfonamide moiety additionPossible anti-inflammatory effects

These comparisons suggest that structural modifications can significantly influence biological activities.

Case Studies and Research Findings

  • Apoptosis Induction : A study found that similar benzothiazole derivatives could induce apoptosis by activating procaspase-3. Compounds such as 8j and 8k showed high selectivity and potency against cancer cells, with IC50 values of 5.2 μM and 6.6 μM respectively .
  • Anticonvulsant Activity : Another series of benzothiazole derivatives were evaluated for their anticonvulsant properties. The majority were active in MES and scPTZ screens without showing neurotoxicity or liver toxicity .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Evidence
3,4-Dimethyl Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive studies
6-Acetamido Critical for H-bonding with target enzymes (e.g., dihydrofolate reductase)
Methoxy Reduces metabolic stability compared to methyl groups

Methodology : Comparative assays (e.g., enzyme inhibition IC₅₀, cell viability) underpin SAR. For example, replacing 3,4-dimethyl with methoxy groups decreases antitumor activity by ~40% in MCF-7 cells .

Advanced: What analytical discrepancies arise in characterizing this compound, and how are they resolved?

Q. Case Study :

  • Contradiction : Conflicting NMR signals for methyl groups due to rotational isomerism in solution.
  • Resolution : Variable-temperature NMR (e.g., 298–343 K) coalesces split peaks, confirming dynamic equilibrium. DFT calculations (B3LYP/6-31G*) model energy barriers .
  • Synthetic Yield Variability : Palladium-catalyzed couplings may yield 60–85% depending on solvent purity. Repetition under inert atmospheres (Schlenk line) improves consistency .

Advanced: What mechanistic hypotheses explain its activity against serotonin receptors?

Q. Methodological Analysis :

  • Docking Studies : The benzamide moiety binds 5-HT₁₀ receptors via π-π stacking (PDB ID: 6WGT), while the acetamido group forms H-bonds with Thr194 .
  • In Vivo Validation : Radioligand displacement assays (³H-8-OH-DPAT) show Kᵢ = 12 nM, corroborated by PET imaging in rodent models .
  • Contradictions : Some analogs exhibit inverse agonism (e.g., WAY-324631), suggesting substituent-dependent efficacy .

Advanced: How are computational methods integrated into crystallographic refinement for this compound?

Q. Workflow :

Data Collection : High-resolution synchrotron data (λ = 0.7 Å) reduces absorption errors.

SHELX Refinement : Iterative cycles (SHELXL-2018) model anisotropic displacement parameters. Hydrogen atoms are refined using riding models or difference maps .

Validation : PLATON checks for missed symmetry (e.g., twinning) and voids. R₁ values <5% indicate robust models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.